molecular formula C10H15F2NO4 B2891572 1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid CAS No. 1781331-73-4

1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid

Cat. No.: B2891572
CAS No.: 1781331-73-4
M. Wt: 251.23
InChI Key: YCLWQLMUPRBYIC-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid is a chemical compound characterized by its complex structure, which includes a pyrrolidine ring substituted with fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The fluorination of the pyrrolidine ring can be achieved using reagents such as Selectfluor or Deoxo-Fluor under controlled conditions. The Boc group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. Large-scale reactions would be conducted in reactors designed to handle hazardous chemicals safely, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

  • Reduction: The fluorine atoms can be reduced under specific conditions, although this is less common.

  • Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions:

  • Oxidation: Reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl2) in the presence of a base.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced fluorinated pyrrolidine derivatives.

  • Substitution: De-protected pyrrolidine derivatives.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • Biology: The compound can be used to study the biological activity of fluorinated molecules, which often exhibit unique properties compared to their non-fluorinated counterparts.

  • Industry: Used in the production of specialty chemicals and materials that require specific fluorinated structures.

Mechanism of Action

The mechanism by which 1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Similar structure but lacks fluorine atoms.

  • 3,4-Difluoropyrrolidine-3-carboxylic acid: Lacks the Boc protecting group.

  • 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid: Only one fluorine atom instead of two.

Uniqueness: 1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid is unique due to the presence of two fluorine atoms and the Boc protecting group, which together influence its chemical reactivity and biological activity. This combination of features makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(11)10(12,5-13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLWQLMUPRBYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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